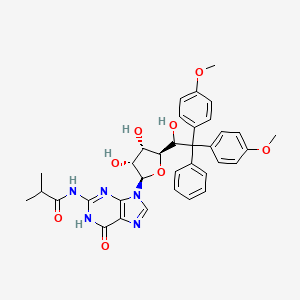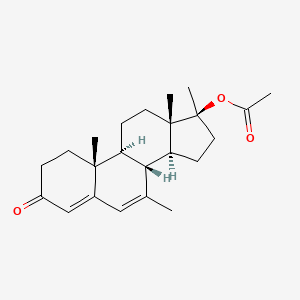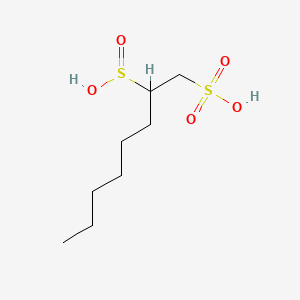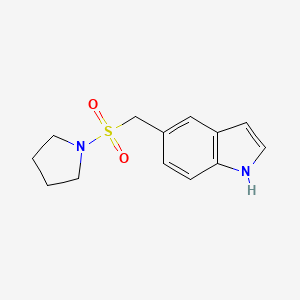
5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-indole, also known as 5-PMSI, is a synthetic compound derived from indole, a heterocyclic aromatic organic compound found in plants and animals. 5-PMSI is a highly versatile compound that has a wide range of applications in scientific research, ranging from drug design to organic synthesis.
Applications De Recherche Scientifique
Pharmacological Evaluation as 5-HT6 Receptor Ligands : A study by Nirogi et al. (2011) synthesized and tested derivatives of N(1)-arylsulfonyl-3-(pyrrolidin-3-yl)-1H-indole for their binding affinity to 5-HT(6) receptors, a target relevant in cognitive disorders. Some compounds displayed potent binding affinity, with the lead compound showing excellent in vitro affinity and activity in animal models of cognition (Nirogi et al., 2011).
High Affinity Human 5-HT(1B/1D) Ligands : Egle et al. (2004) prepared derivatives of 3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, identifying high-affinity ligands for the human 5-HT(1B/1D) receptors (Egle et al., 2004).
Anticonvulsant Activity of Derivatives : Research by Sorokina et al. (2007) synthesized a range of pyrrolo[3,4b]indole derivatives from pyrrolidine-2,4-dione (tetramic acid), with some exhibiting anticonvulsant activity (Sorokina et al., 2007).
5-HT6 Receptor Agonists and Antagonists : Cole et al. (2005) identified 5-Arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles as high-affinity 5-HT(6) receptor ligands, with some enantiomers showing potent agonist and antagonist activities (Cole et al., 2005).
Characterization of Derivatives Via Synthesis Methods : A study by Mogulaiah et al. (2018) focused on synthesizing novel derivatives of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid, characterizing them using various spectroscopic methods (Mogulaiah et al., 2018).
Anti-ulcerogenic Effects : Su et al. (2017) investigated the protective potential of a novel compound KFP-H008 against ethanol-induced gastric ulcer, finding its efficacy and underlying mechanism through the p38 MAPK/NF-κB pathway (Su et al., 2017).
Applications as Catalysts in Synthesis : Singh et al. (2017) designed palladacycles from bi- and tridentate ligands with an indole core, exploring their structure and applications as catalysts in various chemical reactions (Singh et al., 2017).
Novel Pure Estrogen Antagonists : A study by von Angerer et al. (1990) synthesized 1-(omega-aminoalkyl)-5-hydroxy-2-(4-hydroxyphenyl)indoles, identifying some as nonsteroidal pure antiestrogens (von Angerer et al., 1990).
Development of Potassium-Competitive Acid Blocker : Arikawa et al. (2012) synthesized pyrrole derivatives, including TAK-438, as potent potassium-competitive acid blockers for treating acid-related diseases (Arikawa et al., 2012).
Corrosion Inhibitors for Mild Steel : Verma et al. (2016) investigated the efficacy of 3-amino alkylated indoles, including 3-(phenyl(pyrrolidin-1-yl)methyl)-1H-indole, as corrosion inhibitors for mild steel in acidic conditions (Verma et al., 2016).
Propriétés
IUPAC Name |
5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c16-18(17,15-7-1-2-8-15)10-11-3-4-13-12(9-11)5-6-14-13/h3-6,9,14H,1-2,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZWRPBNTGXXCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-indole | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B570532.png)
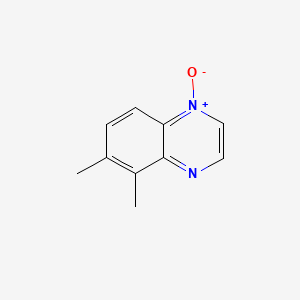

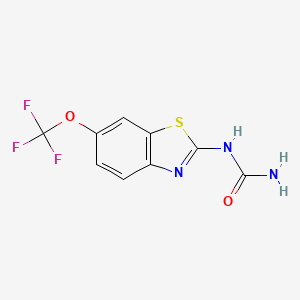
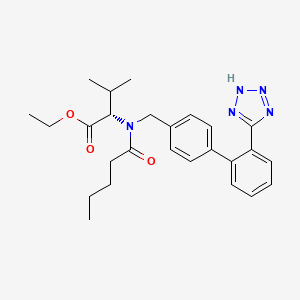
![1-((2S,3AR,6aR)-2-hydroxytetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)ethanone](/img/structure/B570546.png)
![N-[2-(3,4-Dihydroxy-5-methylphenyl)ethyl]acetamide](/img/structure/B570547.png)
